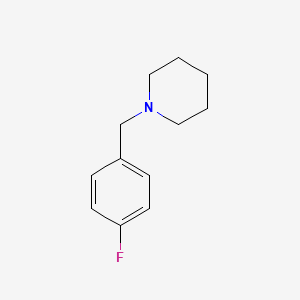

1-(4-Fluorobenzyl)piperidine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXXCFFOTIFBGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40402403 | |

| Record name | 1-(4-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139592-92-0 | |

| Record name | 1-[(4-Fluorophenyl)methyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139592-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-fluorobenzyl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40402403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 1 4 Fluorobenzyl Piperidine and Its Analogues

Conventional and Modern Synthetic Pathways

The construction of the 1-(4-fluorobenzyl)piperidine scaffold can be achieved through several reliable synthetic routes. These pathways offer flexibility in substrate scope and reaction conditions, allowing for the synthesis of a diverse range of analogues.

A fundamental and widely used method for synthesizing the piperidine (B6355638) core is the catalytic hydrogenation of pyridine (B92270) or its derivatives. liverpool.ac.ukresearchgate.net This approach involves the reduction of the aromatic pyridine ring to a saturated piperidine ring using a catalyst and a hydrogen source.

Heterogeneous catalysts such as platinum oxide (PtO2), palladium on carbon (Pd/C), and rhodium on carbon (Rh/C) are commonly employed for this transformation. liverpool.ac.ukresearchgate.net These reactions often require elevated pressures of hydrogen gas and can be conducted in various solvents, including acetic acid. researchgate.net For instance, the hydrogenation of substituted pyridines using a PtO2 catalyst in glacial acetic acid under 50 to 70 bar of hydrogen pressure has been reported to produce piperidine derivatives. researchgate.net More recently, rhodium compounds like Rh2O3 have been shown to be effective for the hydrogenation of various unprotected pyridines under milder conditions. liverpool.ac.uk

Recent advancements have also focused on electrocatalytic hydrogenation, which offers a more sustainable alternative by avoiding high-pressure hydrogen gas. nih.gov Anion-exchange membrane (AEM) electrolyzers with carbon-supported rhodium catalysts have been used for the hydrogenation of pyridines at ambient temperature and pressure. nih.govacs.org

| Catalyst | Conditions | Substrate Scope | Key Features |

| PtO2 | Glacial acetic acid, 50-70 bar H2 | Substituted pyridines | Effective for a range of substituted pyridines. researchgate.net |

| Rh2O3 | 2,2,2-Trifluoroethanol (TFE), 5 bar H2, 40 °C | Unprotected pyridines | Mild conditions, broad substrate scope. liverpool.ac.uk |

| Rh/KB | Anion-exchange membrane (AEM) electrolyzer, ambient temperature and pressure | Pyridines, quinolines, pyrazines, pyrroles | High current efficiency, avoids high-pressure H2. nih.govacs.org |

| [Cp*RhCl2]2 | Formic acid/triethylamine, 40 °C | Quaternary pyridinium (B92312) salts | Efficient transfer hydrogenation under mild conditions. liv.ac.uk |

Once the piperidine ring is formed, the introduction of the 4-fluorobenzyl group is typically achieved through N-alkylation. This reaction involves the nucleophilic substitution of a suitable leaving group on the benzyl (B1604629) moiety by the nitrogen atom of piperidine.

A common method involves reacting piperidine with 4-fluorobenzyl chloride or 4-fluorobenzyl bromide in the presence of a base. The base, such as potassium carbonate (K2CO3), is used to neutralize the hydrohalic acid formed during the reaction, driving the equilibrium towards the product. The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF). nih.gov

This method is a versatile and straightforward approach for the synthesis of 1-(substituted benzyl)piperidine derivatives. The availability of a wide range of substituted benzyl halides allows for the creation of a diverse library of analogues.

Reductive alkylation, also known as reductive amination, provides a direct one-pot method for the synthesis of this compound from piperidine and 4-fluorobenzaldehyde. researchgate.nettandfonline.com This process involves the initial formation of an iminium ion intermediate from the reaction of the secondary amine (piperidine) and the aldehyde. The iminium ion is then reduced in situ to the corresponding tertiary amine.

Various reducing agents can be employed for this transformation. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is a mild and selective reducing agent commonly used for this purpose. Other borohydride (B1222165) reagents like sodium cyanoborohydride (NaBH3CN) and borane-pyridine complex have also been utilized. tandfonline.comchim.it The choice of reducing agent can be crucial to avoid the reduction of the aldehyde starting material.

Reductive amination is a highly efficient and widely applicable method in medicinal chemistry for the synthesis of N-substituted piperidines due to its operational simplicity and the commercial availability of a vast array of aldehydes and amines. researchgate.net

| Reducing Agent | Key Features |

| Sodium triacetoxyborohydride (NaBH(OAc)3) | Mild and selective, commonly used. researchgate.net |

| Sodium cyanoborohydride (NaBH3CN) | Effective, but can introduce cyanide impurities. tandfonline.com |

| Borane-pyridine complex | Less toxic alternative to NaBH3CN, compatible with various functional groups. tandfonline.com |

Grignard reactions offer a powerful tool for forming carbon-carbon bonds and can be applied to the synthesis of piperidine derivatives, often starting from pyridine precursors. nih.govrsc.org The addition of a Grignard reagent to a pyridine N-oxide or an activated pyridinium salt can lead to the formation of dihydropyridine (B1217469) intermediates, which can then be reduced to the corresponding piperidines. rsc.orgacs.org

For instance, the reaction of a pyridine N-oxide with an aryl Grignard reagent can yield 2- or 4-substituted dihydropyridines. rsc.orgacs.org Subsequent reduction of the dihydropyridine provides the substituted piperidine. The regioselectivity of the Grignard addition can be influenced by the substituents on the pyridine ring and the nature of the Grignard reagent. acs.org Catalytic asymmetric methods using chiral copper complexes have been developed for the enantioselective dearomative alkylation of pyridinium salts with Grignard reagents. researchgate.netnih.govacs.org

While this method is more complex than direct N-alkylation, it provides a route to piperidines with substituents on the carbon framework of the ring, which can then be further elaborated.

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecules like piperidines in a single step from three or more starting materials. nih.gov

The A3 coupling reaction (Aldehyde-Alkyne-Amine) is a notable example, which typically involves the reaction of an aldehyde, an alkyne, and an amine, catalyzed by a metal salt, often copper or gold-based. researchgate.netresearchgate.netzioc.ru While this reaction primarily yields propargylamines, variations and subsequent transformations can lead to the formation of heterocyclic structures. zioc.ru

The aza-Prins reaction is another powerful multicomponent strategy for the synthesis of substituted piperidines. diva-portal.orgthieme-connect.com This reaction involves the cyclization of a homoallylic amine with an aldehyde, often promoted by an acid. thieme-connect.com The resulting piperidine can be functionalized at various positions depending on the reaction conditions and the substrates used. This method has been successfully employed for the diastereoselective synthesis of piperidine-fused dihydroquinazolinones. diva-portal.org Recent developments have focused on achieving stereoselectivity in the aza-Prins reaction to produce enantiopure piperidines. acs.org

These multicomponent strategies are highly valuable in medicinal chemistry for rapidly generating libraries of structurally diverse piperidine derivatives for biological screening.

Advanced Synthetic Techniques and Process Optimization

In addition to conventional batch synthesis, modern techniques are being employed to optimize the synthesis of piperidine derivatives, focusing on improving efficiency, safety, and scalability.

Flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and the potential for continuous manufacturing. The synthesis of piperidine and pyrrolidine (B122466) derivatives has been demonstrated using electroreductive cyclization in a flow microreactor, leading to improved yields compared to batch reactions. beilstein-journals.org

Microwave-assisted synthesis can significantly accelerate reaction times and improve yields in many organic transformations. The aza-Prins cyclization for the synthesis of piperidine-fused systems has been successfully carried out using microwave irradiation. researchgate.net

Biocatalysis is emerging as a green and highly selective method for the synthesis of chiral piperidines. Chemo-enzymatic dearomatization of activated pyridines, using a combination of an amine oxidase and an ene-imine reductase, has been developed to produce stereo-enriched 3- and 3,4-disubstituted piperidines. nih.gov

These advanced techniques, combined with systematic process optimization, are crucial for the efficient and sustainable production of this compound and its analogues for various applications.

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and significantly reduced reaction times compared to conventional heating methods. derpharmachemica.com This technology has been successfully applied to the synthesis of various piperidine derivatives. The core principle of microwave heating involves the direct interaction of microwaves with polar molecules in the reaction mixture, leading to rapid and uniform heating.

In the context of synthesizing piperidine-containing structures, microwave irradiation has been utilized to facilitate condensation reactions. For instance, the synthesis of s-triazinyl piperidines has been achieved through microwave-assisted nucleophilic substitution reactions, where the final condensation of piperidine substituents onto an s-triazine core is efficiently promoted. researchgate.net Similarly, a one-pot, three-component Hantzsch condensation reaction for the synthesis of 1,4-dihydropyridine (B1200194) nucleoside analogues has been developed under solvent-free microwave irradiation, yielding products in very high yields (86–96%) in a short timeframe. nih.govrsc.org The efficiency of this method was found to be superior to conventional heating. nih.govrsc.org

An eco-friendly, microwave-assisted approach has also been developed for synthesizing functionalized N-methyl-1,4-dihydropyridines through a pseudo three-component reaction, demonstrating the versatility of this green chemistry technique. nih.gov

Table 1: Comparison of Microwave-Assisted vs. Conventional Heating in Synthesis

| Reaction Type | Heating Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Hantzsch Condensation | Microwave | 30 min | 92% | nih.gov |

| Hantzsch Condensation | Conventional | 12 h | 42% | nih.gov |

| Dihydropyridine Synthesis | Microwave | 20-25 min | Excellent | derpharmachemica.com |

| Dihydropyridine Synthesis | Conventional | 8-10 h | Good | derpharmachemica.com |

Application of Phase-Transfer Catalysts in Biphasic Systems

Phase-transfer catalysis (PTC) is a valuable methodology in organic synthesis that facilitates the reaction between reactants located in different immiscible phases, typically an aqueous and an organic phase. ptfarm.pl This is achieved by a catalyst that transfers a reactant from one phase to the other, enabling the reaction to proceed. PTC offers numerous advantages, including the use of inexpensive and safer reagents like aqueous sodium hydroxide, elimination of organic solvents, and high product yields. ptfarm.plcrdeepjournal.org

For the synthesis of N-alkylated piperidines, such as this compound, PTC is particularly effective. The reaction typically involves the deprotonation of a piperidine precursor in the aqueous phase by a base, followed by the transfer of the resulting anion to the organic phase by the catalyst to react with an alkylating agent (e.g., 4-fluorobenzyl chloride). Quaternary ammonium (B1175870) salts are common phase-transfer catalysts. crdeepjournal.org

Recent research has explored the use of novel bis-piperidinium and bis-pyrrolidinium compounds as highly effective two-center phase-transfer catalysts for reactions such as etherification and N-alkylation. arkat-usa.org These catalysts have demonstrated promising results, suggesting their potential for broader application in the synthesis of piperidine-based compounds. arkat-usa.org The choice of catalyst is crucial, with C2-symmetric, biaryl spiro ammonium catalysts being designed for specific asymmetric syntheses under PTC conditions. crdeepjournal.org The industrial application of PTC is widespread, finding use in C-, N-, O-, and S-alkylations due to its efficiency and cost-effectiveness. phasetransfer.com

Intramolecular Radical Cyclization Approaches for Piperidine Formation

Intramolecular radical cyclization represents a powerful strategy for the construction of cyclic systems, including the piperidine ring. researchgate.net This method involves the generation of a radical species that subsequently attacks an unsaturated moiety within the same molecule to form a new ring. These reactions are often characterized by their high efficiency and stereoselectivity.

The synthesis of polysubstituted piperidines can be achieved through the radical cyclization of α-aminoalkyl radicals onto unactivated double bonds. rsc.org A notable approach involves the cyclization of 7-substituted-6-aza-8-bromooct-2-enoates. nih.gov The choice of the radical mediator can significantly influence the diastereoselectivity of the product. For instance, cyclization using tributyltin hydride typically yields trans piperidines with moderate diastereomeric ratios, whereas using tris(trimethylsilyl)silane (B43935) can lead to a dramatic enhancement in diastereoselectivity, affording ratios up to 99:1 in some cases. nih.gov This enhancement is attributed to a cascade process involving the selective rearrangement of the minor stereoisomer. nih.gov

Furthermore, radical cyclization of haloalkynes has been developed to produce six-membered N-containing heterocycles. mdpi.com The stereoselectivity of these reactions can be influenced by the nature of the substituents on the alkyne. mdpi.com These methods provide a versatile entry point to complex piperidine structures that are central to many biologically active molecules. birmingham.ac.uk

Enantioselective Synthetic Routes to Chiral Piperidine Derivatives

The development of enantioselective methods for the synthesis of chiral piperidines is of paramount importance, as the specific stereochemistry of a molecule often dictates its biological activity. Chiral piperidines are key structural motifs in a vast array of pharmaceutical drugs. acs.org

One innovative approach involves a stepwise dearomatization/borylation of pyridine derivatives. acs.orgacs.orgsemanticscholar.org This strategy provides access to enantioenriched 3-boryl-tetrahydropyridines through a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation of 1,2-dihydropyridines. The resulting chiral piperidines can be further functionalized, as demonstrated by the concise synthesis of the antidepressant drug (-)-paroxetine. acs.orgsemanticscholar.org

Another powerful method is the catalytic, regio- and enantio-selective δ C-H cyanation of acyclic amines, which interrupts the Hofmann-Löffler-Freytag (HLF) reaction. nih.gov This transformation is enabled by a chiral copper catalyst that facilitates an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism. This approach allows for the formation of the piperidine ring from simple linear amines by selectively replacing a C-H bond with a C-C bond, providing access to a wide variety of enantioenriched δ-amino nitriles which are precursors to chiral piperidines. nih.gov Additionally, a regiospecific and enantioselective cyclizative aminoboration using a chiral copper catalyst has been developed to synthesize 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net

Table 2: Overview of Enantioselective Methods for Piperidine Synthesis

| Method | Catalyst/Reagent | Key Transformation | Achieved Enantioselectivity | Reference |

|---|---|---|---|---|

| Dearomatization/Borylation | Cu(I) / QuinoxP* ligand | Protoborylation of 1,2-dihydropyridines | Up to 99% ee | acs.org |

| δ C-H Cyanation | Chiral Cu catalyst | Intramolecular HAT / C-C bond formation | Highly enantioselective | nih.gov |

| Cyclizative Aminoboration | Cu / (S, S)-Ph-BPE | Ring-closing aminoboration | Excellent enantioselectivities | researchgate.net |

Isotopic Labeling and Deuteration for Research Applications

Isotopic labeling, particularly deuteration, is an indispensable tool in pharmaceutical research. Replacing hydrogen with its heavier isotope, deuterium (B1214612), can alter the metabolic profile of a drug, often leading to improved pharmacokinetic properties due to the kinetic isotope effect. Deuterated compounds also serve as crucial internal standards in quantitative bioanalysis.

Preparation of Deuterated Isotopomers (e.g., d2, d4, d6) as Analytical Standards

The synthesis of specific deuterated isotopomers of this compound is essential for their use as internal standards in mass spectrometry-based assays. A method for the convenient synthesis of d4, d2, and d6 isotopomers of 4-(4-fluorobenzyl)piperidine has been reported. researchgate.net

The synthesis of 4-(4-fluoro-[2,3,5,6-²H₄]benzyl)piperidine (d4) was accomplished through a Grignard reaction involving 4-fluoro-[2,3,5,6-²H₄]bromobenzene and pyridine-4-aldehyde. This was followed by deoxygenation and saturation of the heteroatomic ring using a palladium on carbon (Pd/C) catalyst. researchgate.net The preparation of deuterated building blocks is a key strategy, as demonstrated by the synthesis of various deuterated tetrahydropyridine (B1245486) isotopomers from a tungsten-complexed pyridinium salt, allowing for precise control over the deuteration pattern. d-nb.infonih.govresearchgate.net Such methods enable the creation of a wide range of isotopomers and isotopologues for detailed pharmacological studies. nih.gov

Selective Hydrogen-Deuterium Exchange (HDX) Methods for Labeling

Selective hydrogen-deuterium exchange (HDX) provides a direct method for introducing deuterium into a molecule. wikipedia.org These methods can be catalyzed by acids, bases, or metals. wikipedia.org For piperidine derivatives, catalytic HDX has proven effective.

An improved method for the catalytic H/D exchange at the benzylic positions of 4-(4-fluorobenzyl)piperidine and its d4 derivative has been described. researchgate.net This method utilizes a Pd/C catalyst in the presence of D₂O, deuterated alcohols, and DCl to achieve higher efficiency of exchange for the benzylic hydrogens. researchgate.net The Pd/C-Al-D₂O catalytic system offers an environmentally benign approach for chemo/regioselective H-D exchange, where D₂ gas is generated in situ from the reaction of aluminum with D₂O. mdpi.com

Microwave irradiation has also been investigated to accelerate H/D exchange reactions, offering a rapid method for labeling. cardiff.ac.uk These selective labeling techniques are crucial for studying reaction mechanisms, protein-ligand interactions, and the metabolic fate of drug candidates. nih.govnih.gov

Chemical Reactivity and Derivatization Studies of the this compound Core

The reactivity of the this compound scaffold is primarily centered on the nitrogen atom of the piperidine ring, the adjacent benzylic position, and the C-F bond on the aromatic ring. These sites allow for a range of oxidative, reductive, and substitution reactions.

The tertiary amine of the piperidine ring is susceptible to oxidation, most commonly forming an N-oxide. This transformation is significant as N-oxides are often metabolites of tertiary amine drugs and can act as prodrugs. google.com The oxidation can be achieved using various reagents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA). google.com

Beyond N-oxidation, the benzylic C-H bond is also a site for oxidative transformation due to its relative weakness, a result of the resonance stabilization of the intermediate benzylic radical. libretexts.orgucalgary.ca Strong oxidizing agents like hot potassium permanganate (B83412) (KMnO₄) can cleave this bond and oxidize the side chain, typically yielding a carboxylic acid. libretexts.orgmasterorganicchemistry.com Milder, more selective methods can produce benzylic alcohols or ketones. masterorganicchemistry.comnih.gov

Table 1: Potential Oxidative Transformations of this compound

| Transformation Type | Reactive Site | Typical Reagents | Expected Product | Reference |

|---|---|---|---|---|

| N-Oxidation | Piperidine Nitrogen | H₂O₂, m-CPBA | This compound 1-oxide | google.com |

| Benzylic Oxidation (mild) | Benzylic C-H | IBX, Oxone, TEMPO/Cu(II) | (4-Fluorophenyl)(piperidin-1-yl)methanol or 4-Fluorobenzoylpiperidine | masterorganicchemistry.comresearchgate.net |

| Benzylic Oxidation (strong) | Benzylic C-H | KMnO₄ (hot, acidic) | 4-Fluorobenzoic acid | libretexts.orgmasterorganicchemistry.com |

A primary reductive modification for N-benzyl amines is the cleavage of the N-benzyl group, a process known as debenzylation. This reaction is a common deprotection strategy in organic synthesis. Catalytic hydrogenation is a widely used method, employing a catalyst such as palladium on carbon (Pd/C) with a hydrogen source. acs.orgnih.gov Hydrogen gas is a standard choice, but transfer hydrogenation using donors like ammonium formate (B1220265) or hydrazine (B178648) hydrate (B1144303) is also effective, often proceeding under milder conditions. mdma.chthieme-connect.com This reaction cleaves the C-N bond at the benzylic position, yielding piperidine and 4-fluorotoluene.

Table 2: Reductive Debenzylation of this compound

| Reaction | Catalyst | Hydrogen Source | Products | Reference |

|---|---|---|---|---|

| Reductive N-Debenzylation | Palladium on Carbon (Pd/C) | H₂ (gas) | Piperidine and 4-Fluorotoluene | acs.orgsigmaaldrich.com |

| Ammonium Formate (HCOONH₄) | mdma.ch |

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. nih.gov These EWGs stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. youtube.com

In the case of this compound, the fluorine atom is a suitable leaving group for SNAr. However, the aromatic ring lacks the necessary activation. The piperidinomethyl group at the para position is not a strong electron-withdrawing group. Consequently, the fluorobenzyl moiety is considered non-activated, and direct nucleophilic aromatic substitution of the fluorine atom is generally unfavorable under standard SNAr conditions. nih.govnih.gov While specialized methods involving photoredox catalysis have been developed for the SNAr of non-activated fluoroarenes, these represent advanced, non-classical conditions. nih.govnih.gov

Table 3: Comparison of Substrates for Nucleophilic Aromatic Substitution

| Compound | Structure | Ring Activating Group(s) | Reactivity in SNAr | Reference |

|---|---|---|---|---|

| This compound | C₁₂H₁₆FN | None (Piperidinomethyl group is not a strong EWG) | Low (Non-activated ring) | nih.gov |

| 4-Fluoro-1-nitrobenzene | C₆H₄FNO₂ | Nitro group (-NO₂) para to Fluorine | High (Activated ring) | researchgate.netresearchgate.net |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Influence of Fluorine Atom Position and Electronic Effects on Biological Activity

The strategic incorporation of a fluorine atom onto the benzyl (B1604629) ring of 1-(4-Fluorobenzyl)piperidine is a critical design element that significantly modulates the compound's biological profile. nih.govnih.gov As the most electronegative element, fluorine exerts strong electronic effects, influencing properties such as lipophilicity, metabolic stability, and the affinity with which the molecule binds to its biological target. rsc.orgnih.gov

The placement of the fluorine atom is paramount. Research has shown that para-substitution on the benzyl ring can be advantageous for activity at certain targets, such as the dopamine (B1211576) transporter (DAT). nih.gov The potent electron-withdrawing nature of fluorine alters the electronic landscape of the aromatic ring, which can enhance crucial binding interactions like π-π stacking and hydrogen bonding within the receptor active site. nih.gov These enhanced interactions are often correlated with increased potency and selectivity. nih.gov

A key advantage of fluorination is the increased strength of the carbon-fluorine (C-F) bond compared to a carbon-hydrogen (C-H) bond. This can effectively block sites on the molecule that are susceptible to metabolic degradation, a concept known as "metabolic shielding," thereby extending the compound's duration of action. rsc.orglstmed.ac.uk Furthermore, fluorine substitution can lower the pKa of nearby basic functional groups, such as the piperidine (B6355638) nitrogen. nih.govrsc.org This modulation of basicity affects the molecule's ionization state at physiological pH, which in turn impacts its solubility, ability to cross biological membranes, and target engagement. rsc.org For instance, the strategic fluorination of a piperidine ring in a different series of compounds was shown to improve absorption and bioavailability by reducing the pKa of the basic nitrogen. rsc.org

Table 1: General Effects of Fluorine Substitution in Drug Candidates

| Property | General Effect of Fluorination |

| Lipophilicity | Generally increases. rsc.org |

| Metabolic Stability | Often enhanced due to the robust C-F bond. rsc.orglstmed.ac.uk |

| Binding Affinity | Can be increased through favorable electronic and steric interactions. nih.govnih.gov |

| pKa of Proximal Amines | Can be lowered, influencing the compound's ionization state. nih.govrsc.org |

| Bioavailability | Frequently improved due to enhanced metabolic stability and membrane permeability. rsc.orglstmed.ac.uk |

Impact of Substitutions on the Piperidine Ring for Receptor Binding Affinity and Selectivity

Alterations to the piperidine ring are a cornerstone of medicinal chemistry efforts to fine-tune the receptor binding affinity and selectivity of this compound analogs.

The position of a substituent can lead to drastically different pharmacological outcomes. For example, in one study, moving a substituent from the 4-position to the 3-position of the piperidine ring converted a compound with poor activity into a potent one. nih.gov This underscores the sensitivity of receptor interactions to the spatial arrangement of molecular features.

The nitrogen atom of the piperidine ring (N-1 position) is a key handle for chemical modification. The substituent at this position, which is the 4-fluorobenzyl group in the parent compound, plays a pivotal role in dictating ligand-target interactions.

In a related series of compounds, the identity of the N-1 substituent was found to be crucial for both affinity and selectivity for the dopamine transporter. researchgate.net For instance, replacing a smaller alkyl chain with a larger aromatic group at this position led to a significant increase in binding affinity. researchgate.net This illustrates that the N-1 substituent can explore specific subpockets within the binding site, and its size, shape, and electronic character are key to optimizing these interactions.

The C-4 position of the piperidine ring is another common site for chemical elaboration. Substituents at this position often project outwards from the core scaffold and can engage with specific regions of the target protein.

Studies on related N-benzylpiperidine analogs have shown that the electronic nature of substituents on the benzyl ring can influence binding. nih.gov More directly, in the development of a series of kinase inhibitors, modifications at the C-4 position of a piperidine side chain were instrumental in modulating their inhibitory potency. Additionally, substituents at this position can influence the electronic properties of the entire molecule.

Role of Linker Lengths and Side Chain Variations in Pharmacological Profile

The length and composition of chemical linkers and side chains are critical variables that can be adjusted to optimize the pharmacological profile of a drug candidate.

Research on related phenylpiperazine compounds has shown that the length of an alkyl chain attached to the nitrogen can have a significant impact on receptor affinity, with an optimal length often observed. For example, in one study, a hexyl chain provided the highest affinity for the 5-HT1A receptor. This suggests that the linker length must be appropriate to bridge specific interaction points within the receptor binding site. Similarly, a study on fentanyl analogs demonstrated a non-linear relationship between the size of the N-substituent and binding affinity, further supporting the concept of an optimal substituent size.

The chemical nature of the side chains is also a key consideration. In the development of novel antibacterial agents, modifications to a lipophilic side chain on a piperidine scaffold were made to improve the compound's safety profile by reducing lipophilicity and potential for cytotoxicity. nih.gov

Comparative Analysis of the Piperidine Scaffold with Bioisosteric Replacements (e.g., Piperazine)

Bioisosterism, the replacement of one functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design. Piperazine (B1678402), a six-membered ring containing two nitrogen atoms, is a common bioisostere for piperidine.

The substitution of a carbon atom in the piperidine ring with a second nitrogen atom to form a piperazine can have profound effects on the molecule's properties. The additional nitrogen atom can serve as a hydrogen bond acceptor, creating new opportunities for interaction with the target protein. It also typically lowers the pKa of the molecule, which can lead to improved pharmacokinetic properties such as better absorption and oral bioavailability. rsc.org

However, this bioisosteric replacement is not universally beneficial. In some cases, the piperidine scaffold is essential for activity. For instance, in a series of compounds targeting both histamine (B1213489) H3 and sigma-1 receptors, the replacement of a piperidine with a piperazine led to a dramatic loss of affinity for the sigma-1 receptor, indicating the importance of the piperidine core for that specific target.

Table 2: Comparative Properties of Piperidine and Piperazine Scaffolds

Development of Pharmacophore Models for Rational Ligand Design

The rational design of novel ligands, particularly for complex targets like the sigma-1 (σ1) receptor, heavily relies on computational tools to elucidate the key molecular features required for binding. Pharmacophore modeling is a cornerstone of this approach, defining the essential three-dimensional arrangement of chemical features that a molecule must possess to be recognized by a specific receptor. For ligands based on the this compound scaffold, pharmacophore models have been instrumental in understanding structure-activity relationships (SAR) and guiding the synthesis of new, more potent, and selective compounds.

Historically, before the crystal structure of the σ1 receptor was resolved, ligand design was guided by ligand-based pharmacophore models. researchgate.netfrontiersin.org An early and influential model proposed by Glennon and co-workers suggested that σ1 receptor ligands generally consist of a central basic amino group—a positive ionizable (PI) feature—flanked by two hydrophobic (HYD) regions. nih.govnih.govnih.gov The piperidine nitrogen in the this compound scaffold perfectly fulfills the role of the PI feature, while the benzyl and fluorophenyl groups can occupy the hydrophobic pockets. nih.gov

The advent of the high-resolution X-ray crystal structure of the human σ1 receptor has enabled the development of more precise structure-based pharmacophore models. frontiersin.orgnih.gov These models are derived from the interactions observed between the receptor's binding site and co-crystallized ligands. bioinformation.net Studies using the crystal structure have confirmed the importance of the PI feature, which forms ionic interactions with key amino acid residues like Glu172 and Asp126, and have provided detailed insights into the nature and location of the hydrophobic pockets. nih.gov

For instance, a structure-based model generated from the σ1 receptor in complex with the ligand PD144418 identified one PI feature and three HYD features as being most critical for binding. nih.gov This model aligns well with earlier ligand-based hypotheses and provides a more refined template for designing new molecules. Computational studies, including docking and molecular dynamics simulations, are often used to validate these pharmacophore models and to understand how specific ligands, such as derivatives of this compound, orient themselves within the binding pocket. nih.govrsc.org

These computational approaches allow researchers to predict how structural modifications will affect binding affinity. The 4-fluorobenzyl group, for example, can be positioned to interact with hydrophobic residues such as Leu182, Tyr206, and Ile178 within one of the receptor's hydrophobic pockets. nih.govnih.gov The models can then be used to screen virtual libraries of compounds to identify novel scaffolds or to suggest modifications to existing scaffolds to enhance interactions with the receptor. bioinformation.net

The table below summarizes the key features of several influential pharmacophore models developed for σ1 receptor ligands, which are applicable to the design of compounds based on the this compound structure.

Table 1: Key Features of Sigma-1 Receptor Pharmacophore Models

| Model Name | Development Basis | Key Pharmacophoric Features | Distances/Geometries |

|---|---|---|---|

| Glennon-Ph | Ligand-Based (Diphenylalkylamines) | 1 Positive Ionizable (PI), 2 Hydrophobic (HYD) | HYD regions at 2.5–3.9 Å and 6–10 Å from the PI group. nih.gov |

| Langer-Ph | Ligand-Based (23 diverse ligands) | 1 Positive Ionizable (PI), 4 Hydrophobic (HYD) | Defined spatial arrangement of PI and HYD features. nih.gov |

| 5HK1–Ph.A | Structure-Based (Crystal Structure) | 1 Positive Ionizable (PI), 3 Hydrophobic (HYD) | PI interacts with Glu172/Asp126; HYD features defined by interactions with specific residues (e.g., Ile124, Leu182, Tyr206). nih.gov |

The utility of these models is demonstrated in the rational design of novel piperidine-based derivatives. By adhering to the pharmacophoric requirements, medicinal chemists can modify the this compound scaffold to optimize binding affinity and selectivity. For example, computational studies have shown that the benzyl moiety can act as a secondary hydrophobic group, while other substitutions on the piperidine ring can occupy the primary hydrophobic site. nih.gov The binding affinities of several piperidine-based compounds, highlighting the structure-activity relationships, are presented below.

Table 2: Binding Affinities (Ki) of Selected Piperidine-Based Sigma-1 Receptor Ligands

| Compound | Modification from Core Scaffold | σ1 Receptor Ki (nM) |

|---|---|---|

| Haloperidol (Reference) | Butyrophenone structure | 2.5 nih.gov |

| 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone | Complex piperidine/piperazine derivative | 3.2 nih.gov |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]methyl]piperidine | Cyanobenzyl and iodopropenyloxymethyl substitutions | 0.38 nih.gov |

Pharmacological Mechanisms and Molecular Target Interactions Preclinical Research

Sigma (σ) Receptor Ligand Research

Sigma (σ) receptors, comprising σ1 and σ2 subtypes, are membrane-bound proteins that bind a wide variety of psychotropic drugs. nih.gov They are considered promising targets for therapeutic development in several human diseases. nih.gov The 1-benzylpiperidine (B1218667) scaffold is a common feature in many sigma receptor ligands.

Numerous studies have reported the design and synthesis of piperidine-based derivatives as selective sigma receptor ligands. unict.itrsc.org For example, N-(1-benzylpiperidin-4-yl)-4-fluorobenzamide displayed sigma-1 (σ1) receptor affinity and selectivity. unict.it Quantitative structure–activity relationship (QSAR) studies have revealed that binding to the σ1 receptor is often driven by hydrophobic interactions. nih.gov Molecular modeling and docking studies have been used to elucidate the binding modes of these piperidine-based ligands, identifying key interactions with amino acid residues like Glu172 and Asp126 in the σ1 receptor binding site. nih.gov Both σ1 agonists and antagonists have been developed from this structural class, highlighting the versatility of the 1-benzylpiperidine core in sigma receptor ligand research. nih.govacs.org

High Affinity and Selectivity for Sigma-1 (σ1) Receptors

Derivatives based on the 1-benzylpiperidine scaffold have been identified as potent and selective ligands for the sigma-1 (σ1) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. nih.gov The 4-fluorobenzyl structural motif, in particular, has been instrumental in developing compounds with high affinity for this receptor. nih.gov Research into 4-aroylpiperidines and related structures has shown that the inclusion of a 4-fluorobenzoyl group can yield potent sigma-1 receptor ligands. nih.gov These compounds have demonstrated greater selectivity for sigma-1 receptors compared to other related molecules. nih.gov

The affinity of these ligands is often quantified by the inhibition constant (Kᵢ), with lower values indicating stronger binding. For instance, certain N-[(4-methoxyphenoxy)ethyl]piperidines have shown Kᵢ values in the low nanomolar range (0.89–1.49 nM). uniba.it A novel iodinated derivative designed for imaging, 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine, exhibited a very high affinity for the sigma-1 receptor with a Kᵢ value of 0.38 nM. uq.edu.au The selectivity of these compounds is a critical aspect of their pharmacological profile. One study on a related 1,3-dioxane (B1201747) derivative containing a piperidine (B6355638) moiety reported an exceptional sigma-1/sigma-2 selectivity ratio of 63,096, highlighting the potential for developing highly specific σ1 ligands from this structural class. nih.govacs.org

| Compound Derivative | Binding Affinity (Kᵢ) for σ1 | Reference |

|---|---|---|

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine | 0.38 nM | uq.edu.au |

| N-[(4-chlorophenoxy)ethyl]piperidines | 0.34–1.18 nM | uniba.it |

| N-[(4-methoxyphenoxy)ethyl]piperidines | 0.89–1.49 nM | uniba.it |

Interaction with Sigma-2 (σ2) Receptors

While many 1-(4-Fluorobenzyl)piperidine derivatives are designed for high selectivity towards the σ1 receptor, their interaction with the sigma-2 (σ2) receptor is also a key area of investigation. The σ2 receptor, now identified as TMEM97, is structurally distinct from σ1 and is overexpressed in various tumor cells. nih.govmdpi.com The selectivity profile, defined by the ratio of binding affinities (Kᵢ σ2 / Kᵢ σ1), determines the compound's specificity.

The 4-(4-fluorophenyl)piperidine (B1272349) moiety is recognized as a structural element that can confer affinity for σ2 receptors. nih.gov For example, the highly σ1-selective ligand 1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine, which has a σ1 Kᵢ of 0.38 nM, was found to have a much lower affinity for the σ2 receptor, resulting in a high selectivity ratio. uq.edu.au In contrast, some related structures based on a piperazine (B1678402) ring have shown a strong preference for σ2 receptors. One such compound, MAM03055A, exhibited a Kᵢ of 55.9 nM for the σ2 receptor, while its affinity for the σ1 receptor was significantly lower (Kᵢ = 3,371 nM), demonstrating a clear preference for the σ2 subtype. nih.gov This highlights how subtle changes to the core structure can shift the selectivity between the two sigma receptor subtypes.

Development of Radioligands for Positron Emission Tomography (PET) Imaging Research

The high affinity and selectivity of piperidine-based ligands for sigma receptors make them excellent candidates for the development of radioligands for in vivo imaging with techniques like Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). nih.govnih.gov These tools allow for the non-invasive visualization and quantification of sigma receptor density in living subjects, which is valuable for studying neurological diseases and cancer, where these receptors are implicated. nih.govnih.gov

Researchers have synthesized halogenated derivatives of 4-(phenoxymethyl)piperidines and labeled them with Iodine-123 (¹²³I) for SPECT imaging. nih.gov In studies using mouse models with B16 melanoma tumors, these radioligands showed high uptake and excellent retention in tumor tissues, which are known to express sigma receptors. nih.gov One of the most promising candidates, [¹²³I]-1-(2-hydroxyethyl)-4-(iodophenoxymethyl)piperidine, demonstrated high tumor-to-tissue ratios, indicating specific binding. nih.gov Similarly, another novel radioligand, [¹²³I]1-(4-cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine, was developed for SPECT imaging of σ1 receptors, leveraging the high affinity (Kᵢ = 0.38 nM) of the non-radioactive compound. uq.edu.au The development of such radiotracers is a crucial step toward understanding the role of sigma receptors in disease and assessing the efficacy of therapeutic drugs that target these receptors. nih.gov

| Radioligand | Isotope | Imaging Modality | Target | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-(2-Hydroxyethyl)-4-(iodophenoxymethyl)piperidine | ¹²³I | SPECT | Sigma Receptors | High uptake and retention in melanoma tumors. | nih.gov |

| 1-(4-Cyanobenzyl)-4-[[(trans-iodopropen-2-yl)oxy]-methyl]piperidine | ¹²³I | SPECT | Sigma-1 Receptor | Developed as a high-affinity radioligand for σ1. | uq.edu.au |

Enzyme Inhibition Studies

Acetylcholinesterase (AChE) Inhibition Potential

The this compound scaffold has been explored for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical to the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govnih.gov

Studies on a series of 1,3-dimethylbenzimidazolinone derivatives incorporating a benzylpiperidine moiety revealed compounds with submicromolar inhibitory activity against both AChE and butyrylcholinesterase (BuChE). nih.gov For example, compound 15b from this series showed an IC₅₀ value of 1.49 µM against human AChE. nih.gov In another study, phthalimide-based analogs were synthesized, where a compound containing a 4-fluorophenyl group (4b ) was identified as the most potent in its series, with an IC₅₀ of 16.42 µM against AChE. nih.gov These findings suggest that the benzylpiperidine framework can be a valuable component in the design of novel cholinesterase inhibitors.

| Compound Series/Derivative | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Compound 15b (1,3-dimethylbenzimidazolinone derivative) | 1.49 µM (human AChE) | nih.gov |

| Compound 4b (Phthalimide-piperazine derivative with 4-fluorophenyl) | 16.42 ± 1.07 µM | nih.gov |

Tyrosinase Inhibition and its Mechanistic Exploration

The 4-(4-fluorobenzyl)piperidine fragment has been successfully utilized to develop potent inhibitors of tyrosinase, a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis. nih.goviucc.ac.il Overproduction of melanin can lead to skin pigmentation disorders, making tyrosinase inhibitors valuable in dermatology and cosmetics. nih.gov

In a systematic exploration, a lead compound, 3-(4-benzylpiperidin-1-yl)-1-(1H-indol-3-yl)propan-1-one (1a ), was identified as a modest mushroom tyrosinase inhibitor with an IC₅₀ of 252 μM. nih.goviucc.ac.il Subsequent chemical modifications based on this scaffold led to the synthesis of significantly more potent analogs. researchgate.net The most active derivative, compound 2d , demonstrated an IC₅₀ value of 7.56 μM, which was more effective than the well-known reference inhibitor, kojic acid. nih.goviucc.ac.il

Mechanistic studies using Lineweaver-Burk plots were performed to understand how these compounds inhibit the enzyme. nih.govresearchgate.net This analysis revealed that several of the synthesized compounds act as non-competitive inhibitors, while the most potent compound, 2d , was identified as a mixed-type inhibitor. nih.goviucc.ac.il This indicates that it can bind to both the free enzyme and the enzyme-substrate complex. tandfonline.com

| Compound | Inhibitory Concentration (IC₅₀) | Inhibition Type | Reference |

|---|---|---|---|

| Compound 1a (Lead Compound) | 252 µM | Not specified | nih.goviucc.ac.il |

| Compound 2d (Optimized Derivative) | 7.56 µM | Mixed-type | nih.goviucc.ac.il |

| Kojic Acid (Reference) | >7.56 µM | Competitive | nih.goviucc.ac.il |

Kinase Inhibition Profiles (e.g., MET, VEGFR-2, ERK-2, Abl-1)

The piperidine scaffold has also been investigated for its potential as a framework for multi-kinase inhibitors, which are advantageous in cancer therapy due to their ability to target multiple signaling pathways simultaneously. nih.gov Specifically, derivatives have been designed to target kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Extracellular signal-regulated kinase 2 (ERK-2), and Abelson murine leukemia viral oncogene homolog 1 (Abl-1). nih.gov

Through a combination of computational methods, a compound based on an N-(2-aminoethyl)piperidine-4-carboxamide scaffold was identified as a potential inhibitor of VEGFR-2, ERK-2, and Abl-1 kinases. nih.gov A synthesized derivative from this series, compound 6b , showed significant anti-proliferative activity against the K562 cancer cell line (which exhibits hyperactivity of these kinases) with an IC₅₀ value of 4.5 µM. nih.gov It also induced significant apoptosis in the HepG2 human liver cancer cell line. nih.gov

Molecular docking studies supported these findings, revealing that compound 6b could effectively interact with the binding sites of all three kinases. nih.gov The rationale for targeting these kinases together is supported by the known crosstalk between their signaling pathways; for instance, signaling through the MET proto-oncogene can up-regulate VEGFR2 expression via the MAPK/ERK pathway, creating a positive feedback loop that promotes tumor growth. nih.gov Furthermore, specific inhibitors of VEGFR2 have been shown to decrease the phosphorylation of its downstream target, ERK, confirming the signaling connection. researchgate.net

| Compound | Targeted Kinases | In Vitro Activity | Reference |

|---|---|---|---|

| Compound 6b | VEGFR-2, ERK-2, Abl-1 | IC₅₀ = 4.5 µM (K562 cell line) | nih.gov |

Investigation of Other Receptors and Protein Targets

Muscarinic M4 Receptor Antagonism for Related Derivatives

The piperidine scaffold is a common feature in ligands targeting muscarinic acetylcholine receptors. Research into the structure-activity relationships of various piperidine derivatives has revealed affinities for different muscarinic receptor subtypes, including M1, M2, and M3. These studies indicate that modifications to the piperidine ring and its substituents can significantly influence binding affinity and selectivity. However, specific preclinical research focusing on the antagonism of the Muscarinic M4 receptor by derivatives directly related to this compound is not extensively detailed in the currently available scientific literature. While the broader class of N-alkylpiperidines has been investigated for anticholinergic properties, dedicated studies exploring the M4 receptor as a primary target for this specific compound structure are limited.

Predicted Interactions with Voltage-Gated Ion Channels

Voltage-gated ion channels are crucial transmembrane proteins involved in cellular excitability. Computational methods, such as homology modeling and molecular docking, are valuable tools for predicting the interaction of small molecules with these channels, helping to elucidate potential mechanisms of action and identify new therapeutic agents. nih.govnih.gov These computational approaches can model the binding of ligands to various channel domains, including the outer pore, inner pore, and voltage-sensing domains. nih.gov While these predictive tools are widely applied in drug discovery to screen libraries of compounds against ion channel targets, specific computational studies detailing the predicted interactions between this compound and various voltage-gated ion channels have not been prominently published. Therefore, a precise predictive model of its binding mode and functional effect on these channels is not available in the reviewed literature.

Antiviral and Antimicrobial Research Applications

Inhibition of Influenza A H1N1 Virus

Derivatives of this compound, specifically N-benzyl-4,4-disubstituted piperidines, have been identified as a potent class of inhibitors against the Influenza A H1N1 virus. nih.govexplorationpub.comresearchgate.net The mechanism of action for these compounds is the inhibition of the membrane fusion process mediated by the viral hemagglutinin (HA) protein. nih.govx-mol.com

The HA protein plays a critical role in the virus's entry into host cells. explorationpub.com Under the low pH conditions of the endosome, HA undergoes a conformational change that exposes a "fusion peptide," initiating the fusion of the viral and endosomal membranes. The N-benzyl-4,4-disubstituted piperidine derivatives act by binding to a novel site located at the bottom of the HA2 stem, near the fusion peptide. researchgate.netx-mol.com This binding stabilizes the pre-fusion conformation of HA, preventing the pH-induced changes necessary for membrane fusion and effectively blocking viral entry. nih.gov Computational studies have further elucidated this interaction, suggesting a direct π-stacking interaction between the N-benzylpiperidine moiety and specific residues of the fusion peptide. x-mol.com This activity is reported to be specific to the H1N1 subtype. nih.gov

| Compound | Target Virus | Mechanism of Action | EC₅₀ |

|---|---|---|---|

| DICAM | Influenza A/H1N1 (A/PR/8/34) | Hemagglutinin (HA) Fusion Inhibition | 1.9 µmol/L |

Antiplasmodial Activity Against Plasmodium falciparum Strains

In the search for new antimalarial agents, libraries of 1,4-disubstituted piperidine derivatives have been synthesized and evaluated for their activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govresearchgate.net These compounds have demonstrated significant antiplasmodial activity, showing effectiveness against both chloroquine-sensitive (3D7) and chloroquine-resistant (W2) strains of the parasite. nih.gov

Several derivatives have exhibited inhibitory concentrations (IC₅₀) in the nanomolar range, with some molecules showing potency comparable or superior to the reference drug, chloroquine. nih.govresearchgate.net For instance, compound 13b in one study showed an IC₅₀ of 4.19 nM against the 3D7 strain and 13.30 nM against the resistant W2 strain. nih.gov This indicates that the 1,4-disubstituted piperidine scaffold is a promising starting point for the development of new antimalarials that can overcome existing drug resistance mechanisms. The cytotoxicity of these compounds has also been assessed, with some derivatives showing a high selectivity index, suggesting a favorable profile for targeting the parasite with minimal effect on human cells. nih.gov

| Compound | IC₅₀ (nM) vs. P. falciparum 3D7 (Chloroquine-Sensitive) | IC₅₀ (nM) vs. P. falciparum W2 (Chloroquine-Resistant) |

|---|---|---|

| Derivative 12a | - | 11.6 |

| Derivative 12d | 13.64 | - |

| Derivative 13b | 4.19 | 13.30 |

| Derivative 14d | 14.85 | - |

| Chloroquine (Reference) | 22.38 | 134.12 |

Preclinical Pharmacokinetics and Metabolism Research

Absorption and Distribution Characteristics in Animal Models

The in vivo absorption and distribution profile of a compound dictates its concentration at the target site and potential off-target tissues. For centrally acting agents, blood-brain barrier permeability is a key determinant of efficacy, while tissue distribution provides insights into potential accumulation and organ-specific effects.

Blood-Brain Barrier (BBB) Permeability Assessment (e.g., in vivo murine studies)

Assessment of Blood-Brain Barrier (BBB) permeability is crucial for compounds targeting the central nervous system (CNS). Standard preclinical evaluation involves in vivo studies in animal models, such as mice, to quantify the extent of brain penetration nih.govnih.gov. These methods often involve administering the compound and measuring its concentration in both blood plasma and brain homogenate over time rsc.org.

Tissue Distribution and Organ Specificity in Preclinical Species

Tissue distribution studies in preclinical species, typically rats, are conducted to understand how a compound distributes throughout the body after administration. These studies reveal which organs or tissues have the highest concentrations, providing information on potential sites of action or toxicity nih.gov.

While a specific tissue distribution profile for 1-(4-Fluorobenzyl)piperidine has not been detailed, studies on other novel small molecules provide a framework for expected outcomes. For example, after intravenous administration in rats, a novel anticancer agent, Indo5, was found to distribute rapidly and widely into various tissues, with the highest concentrations observed in the liver, followed by the kidneys and heart, and the lowest concentrations in the brain and testes frontiersin.org. Another compound, CLBQ14, also showed extensive distribution in rats, with the highest accumulation in the kidneys and the lowest in the heart nih.gov.

Given its lipophilic nature, it is anticipated that this compound would be widely distributed in the body. Significant concentrations would be expected in highly perfused organs such as the liver and kidneys, which are also primary sites of metabolism and excretion.

Metabolic Stability and Biotransformation Pathways

Understanding the metabolic fate of a compound is fundamental to predicting its half-life, potential for drug-drug interactions, and the formation of active or toxic metabolites. In vitro models, particularly using liver microsomes, are the primary tools for early metabolic assessment.

In Vitro Metabolic Stability Studies (e.g., Rat Liver Microsomes)

Metabolic stability is typically first assessed using in vitro systems, such as liver microsomes, which contain a high concentration of drug-metabolizing enzymes springernature.com. These assays measure the rate of disappearance of the parent compound over time to determine parameters like the metabolic half-life (t½) and intrinsic clearance (Clint) researchgate.netnih.gov.

Specific metabolic stability data for this compound in rat liver microsomes is not publicly documented. However, studies on analogous structures highlight the utility of this approach. For example, a series of piperazin-1-ylpyridazines underwent metabolic stability assessment in mouse and human liver microsomes, with one prototype compound showing very rapid metabolism (t½ of approximately 2-3 minutes) nih.gov. Structural modifications based on these initial findings led to analogues with significantly improved stability (t½ > 100 minutes) nih.gov. Such an approach would be vital to characterize the metabolic liability of this compound.

Table 1: Representative Parameters from an In Vitro Metabolic Stability Assay Note: The following data is illustrative for a hypothetical compound in a typical rat liver microsome (RLM) assay and does not represent actual results for this compound.

| Parameter | Value | Unit |

|---|---|---|

| Microsomal Protein Concentration | 0.5 | mg/mL |

| Compound Concentration | 1.0 | µM |

| Half-Life (t½) | 15.2 | min |

| Intrinsic Clearance (Clint) | 91.2 | µL/min/mg protein |

Identification of Major Metabolites (e.g., defluorination products, N-oxides)

The biotransformation of piperidine-containing compounds can occur through several pathways. Research on the closely related N-benzylpiperidine (BP) using liver microsomal systems has shown that oxidation of the piperidine (B6355638) ring is a primary metabolic route nih.gov. This oxidation can occur at positions alpha or beta to the nitrogen atom, leading to the formation of corresponding ketones (lactams) nih.gov.

Common metabolic pathways for alicyclic amines like piperidine derivatives include:

N-dealkylation: Cleavage of the bond between the piperidine nitrogen and the benzyl (B1604629) group, which would yield 4-fluorobenzyl amine and piperidine. This is a common pathway for many N-substituted piperidines doi.orgacs.org.

Ring Hydroxylation/Oxidation: Introduction of a hydroxyl group onto the piperidine ring, which can be further oxidized to a ketone. Studies on N-benzylpiperidine identified β-oxo-N-benzylpiperidine and α-oxo-N-benzylpiperidine as metabolites, suggesting this is a significant pathway nih.gov.

N-oxidation: Formation of an N-oxide metabolite on the piperidine nitrogen acs.org.

Aromatic Hydroxylation: Addition of a hydroxyl group to the fluorobenzyl ring, although this is often a less common pathway for fluorinated rings.

Table 2: Potential Metabolites of this compound

| Metabolic Pathway | Potential Metabolite |

|---|---|

| N-Dealkylation | Piperidine and 4-Fluorobenzyl amine |

| Piperidine Ring Oxidation (Alpha) | 1-(4-Fluorobenzyl)-2-piperidone |

| Piperidine Ring Oxidation (Beta) | 1-(4-Fluorobenzyl)-3-piperidone |

| N-Oxidation | This compound N-oxide |

Elucidation of Enzyme Systems Involved in Metabolism

The metabolism of many xenobiotics, including piperidine derivatives, is predominantly carried out by the cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues nih.govrsc.org. Studies on N-benzylpiperidine have confirmed that its oxidation in liver microsomes is dependent on the CYP enzyme system nih.gov.

Investigations into other substituted piperidines have identified specific CYP isoforms. For instance, the N-dealkylation of (S,S)-3-[3-(methylsulfonyl)phenyl]-1-propylpiperidine was found to be mediated by multiple CYP enzymes, with CYP2D6 being the major contributor in human liver microsomes doi.org. Furthermore, CYP3A4 is another major isoform frequently implicated in the N-dealkylation of various drugs containing a 4-aminopiperidine moiety acs.org. Therefore, it is highly probable that the metabolism of this compound is also mediated by enzymes from the CYP2D6 and/or CYP3A4 subfamilies.

Excretion Pathways and Clearance Mechanisms in Preclinical Models

The elimination of a compound from the body is a critical aspect of its pharmacokinetic profile, influencing its duration of action and potential for accumulation. This process occurs through two primary mechanisms: metabolism and excretion. For a compound like this compound, it is anticipated that both renal and hepatic pathways would contribute to its clearance.

In preclinical animal models, such as rats, the metabolism of structurally similar compounds like N-benzylpiperazine has been studied. Research has shown that N-benzylpiperazine undergoes hydroxylation on the benzyl ring, leading to the formation of p-hydroxy-N-benzylpiperazine as a major metabolite. A smaller amount of the m-hydroxy metabolite is also formed. Following these phase I metabolic reactions, the resulting metabolites are often conjugated with glucuronic acid (a phase II reaction) to increase their water solubility and facilitate their excretion in the urine. A portion of the parent drug may also be excreted unchanged.

Based on these findings for a related compound, a proposed metabolic and excretion pathway for this compound in a preclinical model like the rat could involve:

Phase I Metabolism: Hydroxylation of the fluorobenzyl ring or the piperidine ring.

Phase II Metabolism: Glucuronidation of the hydroxylated metabolites.

Excretion: Primarily via the kidneys into the urine, with a smaller possibility of biliary excretion into the feces.

The clearance of the compound, which describes the volume of plasma cleared of the drug per unit of time, would be a sum of the renal and hepatic clearance.

Table 1: Hypothetical Excretion Profile of this compound and its Metabolites in Rat Urine (Based on Analogue Data)

| Compound | Percentage of Dose Excreted in Urine (0-48h) |

| This compound (Unchanged) | Data not available |

| Hydroxylated Metabolites | Data not available |

| Glucuronide Conjugates | Data not available |

Note: This table is illustrative and not based on experimental data for this compound.

Pharmacokinetic-Pharmacodynamic (PK-PD) Modeling in Animal Studies

Pharmacokinetic-pharmacodynamic (PK-PD) modeling is a valuable tool in drug development that establishes a mathematical relationship between the drug concentration in the body (pharmacokinetics) and its pharmacological effect (pharmacodynamics). This modeling allows for the prediction of the therapeutic efficacy and potential adverse effects of a compound.

For a novel compound like this compound, PK-PD modeling in animal studies would be essential to understand its potential therapeutic utility. This would involve:

Characterizing the Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in relevant animal models. This would generate key parameters such as clearance, volume of distribution, and elimination half-life.

Measuring the Pharmacodynamic Effect: Quantifying the biological or physiological effect of the compound over a range of doses. The specific effect measured would depend on the therapeutic target of this compound.

Developing the PK-PD Model: Integrating the pharmacokinetic and pharmacodynamic data to build a model that describes the concentration-effect relationship. This could be a simple direct-effect model or a more complex model that accounts for time delays or the formation of active metabolites.

Without specific preclinical data for this compound, it is not possible to construct a PK-PD model. However, the general framework for such an analysis would be crucial for its development as a potential therapeutic agent.

Table 2: Key Parameters in a Hypothetical PK-PD Model for this compound

| Parameter | Description | Value |

| Pharmacokinetic Parameters | ||

| CL (Clearance) | Volume of plasma cleared of the drug per unit time | Data not available |

| Vd (Volume of Distribution) | Apparent volume into which the drug distributes | Data not available |

| t1/2 (Half-life) | Time taken for the plasma concentration to reduce by half | Data not available |

| Pharmacodynamic Parameters | ||

| Emax | Maximum pharmacological effect | Data not available |

| EC50 | Concentration at which 50% of the maximum effect is observed | Data not available |

Note: This table is illustrative and not based on experimental data for this compound.

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Binding Mode Elucidation

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. physchemres.org This method is instrumental in elucidating the binding mode of ligands, such as derivatives of 1-(4-Fluorobenzyl)piperidine, within the active site of a protein target. By simulating the interaction, researchers can understand the structural basis of molecular recognition, which is driven by forces like hydrogen bonding, hydrophobic interactions, and electrostatic forces.

In studies involving similar piperidine-based structures, docking simulations have been essential for rationalizing biological activity. For instance, computational studies on piperidine (B6355638) and piperazine (B1678402) compounds targeting the sigma-1 receptor (S1R) have used docking to analyze the binding poses of ligands. nih.gov These simulations revealed that ligands often assume a linear arrangement in the binding site, occupying a central core and two hydrophobic pockets, with the piperidine nitrogen acting as a key positive ionizable feature. nih.gov For a 4-fluorophenyl-substituted derivative, docking helped to explain a reduction in affinity by showing a less favorable orientation within the hydrophobic pocket. nih.gov

Similarly, in the development of tyrosinase inhibitors, docking studies of compounds featuring a 4-(4-fluorobenzyl)piperazine fragment—a close structural analog—were performed to decipher the mode of interaction. researchgate.net These computational models, often validated against crystallographic data, provide a structural rationale for the observed inhibitory activity and guide further optimization of the lead compounds. researchgate.net The insights gained from such simulations, including key amino acid residue interactions and binding energies, are critical for structure-based drug design.

| Target Protein | Ligand Scaffold | Key Interactions Observed in Docking | Reference |

| Sigma-1 Receptor (S1R) | Benzylpiperidine | Occupies central core and hydrophobic pockets; piperidine nitrogen forms key ionic interaction. | nih.gov |

| Tyrosinase | 4-(4-fluorobenzyl)piperazine | π-π stacking interactions involving the fluorobenzyl group within the catalytic cavity. | researchgate.net |

| HIV-1 Reverse Transcriptase | Piperidine-substituted diarylpyrimidine | Interactions with key amino acid residues in the non-nucleoside inhibitor binding pocket. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Bioactivity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.orglongdom.org QSAR models are built by correlating variations in the structural or physicochemical properties of a series of molecules with their measured biological effects. fiveable.meslideshare.net These properties, known as molecular descriptors, can include parameters related to hydrophobicity (e.g., logP), electronics (e.g., partial charges), and sterics (e.g., molecular volume). jocpr.com

For classes of compounds like piperidine derivatives, QSAR has been widely applied to predict activities ranging from toxicity to therapeutic efficacy. nih.govnih.gov The process involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the series.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to select the most relevant descriptors and build a predictive equation. fiveable.menih.gov

Validation: The model's robustness and predictive power are rigorously tested using internal (e.g., cross-validation) and external validation sets. nih.gov

A validated QSAR model for a series of this compound analogs could predict the bioactivity of new, unsynthesized derivatives, thereby prioritizing the most promising candidates for synthesis. fiveable.me For example, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize regions where steric bulk, positive or negative charge, and hydrophobicity are favorable or unfavorable for activity, offering direct guidance for structural modification. researchgate.net

| QSAR Modeling Step | Description | Example for Piperidine Derivatives |

| Data Collection | Assembling a dataset of compounds with measured biological activity (e.g., IC₅₀, pIC₅₀). | A series of piperidine derivatives tested for inhibitory activity against a specific enzyme. nih.gov |

| Descriptor Calculation | Computing numerical values that represent the physicochemical properties of the molecules. | Topological descriptors, 2D/3D autocorrelation descriptors, electronic properties (e.g., HOMO/LUMO energies). nih.govnih.gov |

| Model Building | Using statistical methods to create a mathematical equation linking descriptors to activity. | Multiple Linear Regression (MLR), Support Vector Machine (SVM), Genetic Function Algorithm (GFA). nih.govnih.gov |

| Model Validation | Assessing the statistical significance and predictive ability of the model. | Internal validation (q² from leave-one-out cross-validation) and external validation (r²_pred on a test set). researchgate.net |

In Silico Prediction of Biological Activity Spectra and Potential Protein Targets

Before a compound's mechanism of action is known, in silico target fishing and activity prediction tools can generate hypotheses about its potential biological functions. mdpi.com These methods compare the structure of a query molecule, such as this compound, to large databases of known bioactive compounds and their targets. clinmedkaz.orgclinmedkaz.org By identifying structurally similar molecules with known activities, these tools can predict a spectrum of potential biological activities and protein targets for the new compound.

Two commonly used platforms for this purpose are:

PASS (Prediction of Activity Spectra for Substances): This tool predicts a wide range of biological activities (e.g., pharmacological effects, mechanisms of action, toxicity) based on the structural formula of a compound. clinmedkaz.orgclinmedkaz.org The output is a list of potential activities, each with a probability score.

SwissTargetPrediction: This web tool predicts the most likely protein targets of a small molecule by combining 2D and 3D similarity measures with known ligand-target data. clinmedkaz.orgclinmedkaz.org The result is a ranked list of potential protein targets, categorized by target class (e.g., enzymes, receptors, ion channels).

For new piperidine derivatives, these in silico approaches serve as an initial screening step to guide preclinical studies. clinmedkaz.org Predictions can suggest that a compound may interact with various enzymes, G-protein coupled receptors, or ion channels, thereby providing a basis for designing focused biological assays to confirm these predicted activities. clinmedkaz.orgclinmedkaz.org This strategy helps to uncover novel therapeutic applications or potential off-target effects for compounds early in the drug discovery pipeline. mdpi.com

| In Silico Tool | Prediction Type | Principle of Operation | Application for Piperidine Scaffolds |

| PASS Online | Biological Activity Spectrum | Based on Structure-Activity Relationships for >200,000 compounds. | Predicts potential pharmacological effects, such as anti-inflammatory, anticancer, or CNS activity. clinmedkaz.orgclinmedkaz.org |

| SwissTargetPrediction | Protein Targets | Based on the principle that similar molecules bind to similar proteins. | Identifies likely protein targets such as kinases, proteases, GPCRs, and ion channels. clinmedkaz.orgclinmedkaz.org |

| TargetHunter | Protein Targets | Similarity search based on chemical fingerprints (ECFP6) and Tanimoto index. | Ranks potential targets and helps to reduce false positives by analyzing similarity scores. uni-greifswald.de |

Conformational Analysis and Stereochemical Predictions using Computational Methods

The three-dimensional shape (conformation) of a molecule is critical to its biological activity, as it dictates how well it can fit into a protein's binding site. Computational methods are used to perform conformational analysis, identifying the low-energy, stable conformations a molecule is likely to adopt. semanticscholar.org For a molecule like this compound, this involves determining the geometry of the piperidine ring and the orientation of its substituents.

The piperidine ring typically adopts a stable "chair" conformation. d-nb.info Computational techniques such as Density Functional Theory (DFT) and other molecular mechanics methods are employed to analyze the conformational behavior of substituted piperidines. nih.gov These studies calculate the relative energies of different conformers, such as those with the substituent in an axial versus an equatorial position.

For fluorinated piperidines, computational investigations have revealed that the conformational preference is governed by a combination of factors:

Steric Repulsion: Larger groups prefer the less crowded equatorial position.

Charge-Dipole Interactions: Electrostatic interactions can stabilize specific conformers, particularly in protonated forms. d-nb.inforesearchgate.net

Hyperconjugation: Electron delocalization from bonding orbitals to anti-bonding orbitals (e.g., C-H to C-F*) can stabilize certain gauche or axial arrangements. d-nb.inforesearchgate.net

Solvation Effects: The polarity of the solvent can significantly influence conformational equilibrium by preferentially stabilizing the more polar conformer. nih.gov

By performing systematic computational analyses, researchers can predict the dominant conformation of this compound and understand the electronic and steric factors that determine its three-dimensional structure. d-nb.infonih.gov

| Influencing Factor | Description | Computational Method Used for Analysis |

| Steric Hindrance | Repulsive forces when atoms are forced too close together; favors placing large groups in equatorial positions. | Molecular Mechanics (MM), Density Functional Theory (DFT). semanticscholar.org |

| Charge-Dipole Interactions | Electrostatic attraction or repulsion between a charged group and a dipole, which can stabilize specific conformers. | DFT, Natural Bond Orbital (NBO) analysis. d-nb.inforesearchgate.net |